methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which combines a benzo[b]thiophene core with a sulfonamide group, making it a subject of interest for various scientific studies.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metals like palladium or boron reagents.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound might be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
Given its potential role in sm cross-coupling reactions, it might contribute to the formation of new carbon–carbon bonds , which could lead to the synthesis of complex organic molecules.
Preparation Methods
The synthesis of methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a different sulfonamide group.
Methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]furan-2-carboxylate: This compound has a benzo[b]furan core instead of a benzo[b]thiophene core.
The uniqueness of methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S2/c1-4-6-15-25(5-2)32(28,29)17-13-11-16(12-14-17)22(26)24-20-18-9-7-8-10-19(18)31-21(20)23(27)30-3/h7-14H,4-6,15H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGRWNRLIYLBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.